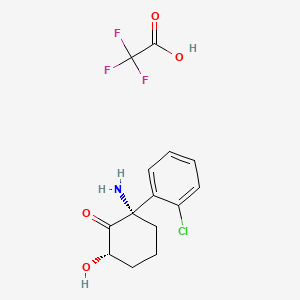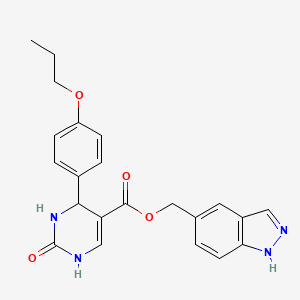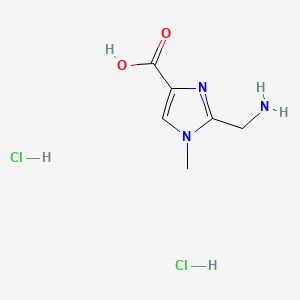
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate, also known as Methylindene-4-carboxylate, is an organic compound that is used in various scientific research applications. It is a derivative of indene, which is an aromatic hydrocarbon found in coal tar. Methylindene-4-carboxylate is a colorless liquid that has a strong odor and is soluble in organic solvents.
Applications De Recherche Scientifique
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as indene derivatives, indene-based polymers, and indene-based pharmaceuticals. It is also used in the synthesis of heterocyclic compounds and in the study of the structure and reactivity of organic molecules.
Mécanisme D'action
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate is an organic compound that can be used in various scientific research applications. It is believed to act as an electron donor, which means it can donate electrons to other molecules. This property makes it useful in the synthesis of various organic compounds, as well as in the study of the structure and reactivity of organic molecules.
Biochemical and Physiological Effects
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate is believed to have a number of biochemical and physiological effects. It is believed to have antioxidant properties, which means it can help protect the body from damage caused by free radicals. It is also believed to have anti-inflammatory and anti-bacterial properties, which may help to reduce inflammation and fight off bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is readily available. Additionally, it is stable and has a low toxicity, making it safe to use in experiments. However, it is not very soluble in water, so it may be difficult to dissolve in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research involving methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate. One potential direction is to explore its potential as a therapeutic agent. Additionally, more research could be done to explore its potential as an antioxidant, anti-inflammatory, and anti-bacterial agent. Additionally, further research could be conducted to explore its potential in the synthesis of indene derivatives, indene-based polymers, and indene-based pharmaceuticals. Finally, more research could be done to explore its potential in the study of the structure and reactivity of organic molecules.
Méthodes De Synthèse
Methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate can be synthesized through a two-step process. The first step involves the reaction of indene with formaldehyde in the presence of an acid catalyst. The second step involves the reaction of the resulting product with methylamine in the presence of an acid catalyst. The resulting product is methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate-4-carboxylate.
Propriétés
IUPAC Name |
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-10(12)8-4-2-3-7(8)9/h5-6H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQVVFIUZOXVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCC2=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-amino-2,3-dihydro-1H-indene-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)


![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)


![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

![N-{3-propyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B6605185.png)


![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)

